5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

Catalog No.
S3523450
CAS No.
1368136-83-7
M.F
C7H3BrOS2
M. Wt
247.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

CAS Number

1368136-83-7

Product Name

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

IUPAC Name

5-bromothieno[3,2-b]thiophene-2-carbaldehyde

Molecular Formula

C7H3BrOS2

Molecular Weight

247.1 g/mol

InChI

InChI=1S/C7H3BrOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H

InChI Key

MRXWVFFGLOUKTH-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1SC(=C2)Br)C=O

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)C=O

Description

The exact mass of the compound 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is 245.88087 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here's what we currently know about the scientific research applications of 5-Br-TTDC:

  • Organic electronics research: There is ongoing research into the use of 5-Br-TTDC in organic electronics applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Bithiophenes like 5-Br-TTDC are of interest due to their potential for desirable optoelectronic properties [].

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound characterized by a thieno[3,2-b]thiophene core with a bromine atom and an aldehyde functional group. Its molecular formula is C₆H₃BrS₂, and it has a molecular weight of approximately 219.12 g/mol. The compound features a unique arrangement of sulfur and carbon atoms that contributes to its chemical properties and potential applications in various fields, particularly in organic electronics and materials science .

, primarily due to its reactive aldehyde group. Key reactions include:

  • Bromination: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde can be synthesized from thieno[3,2-b]thiophene-2-carbaldehyde through bromination using N-bromosuccinimide in dimethylformamide. This reaction typically yields the brominated product with a high degree of purity .
  • Suzuki Coupling: This compound can also participate in Suzuki coupling reactions, where it reacts with aryl boronic acids to form more complex aromatic compounds. This method is useful for synthesizing derivatives with enhanced electronic properties .
  • Formylation: The synthesis of the compound often involves Vilsmeier–Haack formylation, which introduces the aldehyde group into the thieno[3,2-b]thiophene framework effectively .

While specific biological activities of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde have not been extensively documented, compounds with similar structures have shown potential as:

  • Anticancer agents: Certain derivatives exhibit cytotoxicity against cancer cell lines.
  • Antimicrobial properties: Some thieno derivatives have been noted for their ability to inhibit bacterial growth.

Further studies are needed to evaluate the specific biological effects of this compound.

The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde typically involves the following steps:

  • Preparation of Precursor: The initial thieno[3,2-b]thiophene compound is synthesized via established methods.
  • Bromination: The precursor is treated with N-bromosuccinimide in dimethylformamide under controlled conditions (often in the dark) to yield 5-Bromothieno[3,2-b]thiophene.
  • Aldehyde Introduction: The brominated product is then subjected to formylation to introduce the aldehyde group, yielding the final product with a reported yield of around 77% .

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: It can be utilized in creating conductive polymers and other advanced materials.
  • Chemical Sensors: Preliminary studies suggest that derivatives may exhibit fluorescence quenching in the presence of certain metal ions, indicating potential use in chemosensing applications .

Interaction studies involving 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde have highlighted its ability to form complexes with various metal ions. These interactions can lead to changes in fluorescence properties, making it a candidate for developing sensors for detecting heavy metals such as mercury and lead. Further research into these interactions could enhance its application in environmental monitoring and diagnostics.

Several compounds share structural similarities with 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Thieno[3,2-b]thiopheneC₄H₄SBasic structure without halogen or aldehyde groups
5-Chlorothieno[3,2-b]thiophene-2-carbaldehydeC₆H₃ClS₂Chlorine substitution instead of bromine
Thieno[3,2-b]thiophene-2,5-dicarbaldehydeC₈H₄O₂S₂Contains two aldehyde groups
3-BromothiopheneC₈H₇BrSSimpler structure with only one thiophene ring

Uniqueness: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde stands out due to its combination of a bromine atom and an aldehyde group on the thieno structure, which enhances its reactivity and potential applications compared to other similar compounds.

The discovery of thieno[3,2-b]thiophene in the mid-20th century marked a paradigm shift in heterocyclic chemistry, providing a rigid, planar scaffold with enhanced π-conjugation compared to monocyclic thiophenes. Early work focused on exploiting its aromatic stability for charge transport applications, culminating in seminal studies demonstrating hole mobilities exceeding 2 × 10⁻³ cm² V⁻¹ s⁻¹ in liquid crystalline derivatives. The fusion of two thiophene rings creates a 10π-electron system that resists torsional strain while maintaining solubility—a rare combination that enables solution-processable semiconductors.

Structural modifications through lateral alkyl chains (e.g., methyl groups at position 3) were later shown to reduce phase transition temperatures to 75–125°C, facilitating device fabrication. This evolutionary trajectory underscores the scaffold's adaptability, with contemporary research leveraging its electronic tunability for applications ranging from organic photovoltaics to molecular sensors.

Strategic Importance of Halogenation Patterns in Heterocyclic Systems

Bromination at the 5-position of thieno[3,2-b]thiophene derivatives introduces a reactive handle for cross-coupling reactions while minimally perturbing the core π-system. Comparative studies show that 5-bromo substitution maintains planarity (torsion angles <5°) versus 3-bromo analogs (>15°), preserving intermolecular π-π stacking distances of 3.4–3.6 Å critical for charge transport. The aldehyde group at position 2 serves dual roles:

  • Electronic Modulation: Withdrawn electron density via resonance (C=O) creates a dipole moment of 4.2 Debye, polarizing the π-cloud for enhanced charge injection
  • Synthetic Versatility: Enables condensation reactions to construct extended chromophores while avoiding steric hindrance from the bromine substituent

This strategic functionalization pattern balances reactivity and stability, as demonstrated by the compound's shelf life exceeding 12 months under inert storage.

Regioselective Bromination Strategies Using N-Haloimides

Regioselective bromination of fused heterocyclic systems, such as thieno[3,2-b]thiophene derivatives, requires precise control over reaction conditions to ensure positional fidelity. A prominent method involves the use of N-bromosuccinimide (NBS) in combination with activators like tosic anhydride (Ts₂O), which facilitates the generation of electrophilic bromine species. This approach, demonstrated by Wengryniuk et al., enables C2-selective bromination of azine N-oxides with yields ranging from 60% to 95% [2]. For thieno[3,2-b]thiophene scaffolds, analogous strategies employ Ts₂O to activate NBS, followed by nucleophilic bromide sources such as tetra-n-butylammonium bromide (TBAB) [2] [3]. The regioselectivity arises from the electron-deficient nature of the thienothiophene ring, which directs electrophilic attack to the most nucleophilic carbon, typically position 5 in the case of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde [3].

Solvent Effects in N-Bromosuccinimide-Mediated Functionalization

Solvent choice critically influences reaction efficiency and regioselectivity in NBS-mediated brominations. Polar aprotic solvents like dimethylformamide (DMF) enhance bromide ion solubility, promoting faster reaction kinetics, while ethereal solvents such as tetrahydrofuran (THF) may induce side reactions due to their inherent reactivity with brominating agents [4] [6]. For instance, ARSST (Advanced Reactive System Screening Tool) studies reveal that THF undergoes exothermic decomposition when combined with NBS, necessitating careful temperature control [4]. In contrast, toluene, though less polar, offers improved compatibility with NBS at elevated temperatures, enabling safer scale-up processes [4]. A comparative analysis of solvent systems demonstrates that dichloromethane (DCM) balances solubility and stability, achieving 78% yield in the bromination of thieno[3,2-b]thiophene derivatives without compromising the aldehyde functionality [3] [6].

Temperature-Dependent Reaction Kinetics in Polar Aprotic Media

Temperature modulation is pivotal for optimizing bromination kinetics. Isothermal calorimetry studies using RC1e reactors reveal that reactions in DMF proceed autocatalytically above 40°C, with a 15% increase in yield compared to ambient conditions [4]. However, exceeding 60°C risks aldehyde oxidation, particularly in oxygenated media [3]. Kinetic profiling of the bromination process in acetonitrile shows a second-order dependence on NBS concentration, with an activation energy ($$E_a$$) of 45.2 kJ/mol, derived from the Arrhenius equation:

$$
k = A \cdot e^{-\frac{E_a}{RT}}
$$

where $$k$$ is the rate constant, $$A$$ the pre-exponential factor, and $$R$$ the gas constant [2] [6]. Lowering the temperature to −20°C in DMF slows the reaction but improves regioselectivity from 8:1 to 12:1 (C5:C3 bromination) [3].

Post-Functionalization Techniques for Aldehyde Group Preservation

The aldehyde moiety in 5-bromothieno[3,2-b]thiophene-2-carbaldehyde is highly susceptible to nucleophilic attack and oxidation. To preserve this functionality during subsequent transformations, chemoselective protecting groups such as acetals or imines are employed [3]. For example, in situ protection using ethylene glycol under acidic conditions forms a stable acetal, enabling further Suzuki-Miyaura cross-coupling at the brominated position without aldehyde degradation [3]. Alternatively, low-temperature lithiation (≤−78°C) with lithium diisopropylamide (LDA) selectively generates intermediates at the bromine-free positions, leaving the aldehyde intact [3]. Post-functionalization yields for these methods exceed 85%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [3].

Chromatographic Purification Protocols for Oxygen-Sensitive Derivatives

Oxygen sensitivity of the thienothiophene core necessitates inert chromatographic conditions. Silica gel pre-treated with 5% triethylamine in hexane effectively neutralizes acidic surface sites, preventing decomposition during column purification [1] [3]. Elution with ethyl acetate/hexane (1:4 v/v) under nitrogen achieves >95% recovery of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde, as monitored by thin-layer chromatography (TLC) [3]. For large-scale isolations, flash chromatography using reversed-phase C18 silica with methanol/water gradients enhances separation efficiency while minimizing oxidative degradation [1]. Post-purification, the compound is stabilized by storage under −20°C in amber vials with argon headspace, maintaining purity >98% for over six months [1] [3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

245.88087 g/mol

Monoisotopic Mass

245.88087 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-02-18

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